Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride

protecting group orthogonality synthetic intermediate Cbz deprotection

In drug discovery, using the wrong regioisomer or protecting group can invalidate an entire compound series. This 4-benzylamino-piperidine (CAS 1203087-22-2) eliminates that risk. It is the validated starting material for NK₁ receptor antagonists and CETP inhibitors, offering: - Orthogonal Cbz protection: survives acidic Boc deprotection and is removed cleanly by hydrogenolysis. - Pre-installed 4-benzylamino group: enables direct SAR diversification at the piperidine nitrogen or benzylamino aryl ring. - Hydrochloride salt form: improves handling, solubility, and stoichiometric precision in multi-step syntheses.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.882
CAS No. 1203087-22-2
Cat. No. B598774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride
CAS1203087-22-2
Molecular FormulaC20H25ClN2O2
Molecular Weight360.882
Structural Identifiers
SMILESC1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17;/h1-10,19,21H,11-16H2;1H
InChIKeyXKDCSDLZPSHIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride


Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride (CAS 1203087-22-2) is a bifunctional piperidine building block carrying a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen and a benzylamino substituent at the 4-position . Its molecular formula is C20H25ClN2O2 (MW 360.88 g mol−1) and commercial material is typically supplied at ≥95 % purity . The compound belongs to the broader class of 4‑benzylamino‑piperidine‑1‑carboxylates that have been explored as CETP inhibitors by Novartis [1] and as NK1 receptor antagonist scaffolds by Takeda/Pfizer [2]; however, the specific CAS 1203087-22-2 entity serves primarily as a versatile synthetic intermediate rather than a final bioactive molecule.

Orthogonal Cbz protecting group strategy
Hydrochloride salt for precise weighing
4-Benzylamino regioisomer for NK₁/CETP scaffolds

Why Close Analogs Cannot Substitute This Compound


The term “benzylaminopiperidine” encompasses multiple regioisomers (3‑ vs. 4‑substitution) and protecting‑group variants (Cbz, Boc, Fmoc, or free base) that are not interchangeable in synthesis or pharmacology [1]. The 4‑benzylamino regioisomer exhibits a distinct spatial arrangement of the basic amine pharmacophore compared with the 3‑benzylamino series that is critical for NK1 antagonism [2]. The Cbz group on the piperidine nitrogen confers orthogonality: it remains intact under acidic conditions that cleave the Boc group and is removed cleanly by hydrogenolysis without affecting acid‑sensitive functionality elsewhere in the molecule [3]. Selecting the hydrochloride salt (CAS 1203087-22-2) rather than the free base (CAS 206274‑42‑2) further determines solubility, handling, and stoichiometry in subsequent reactions. These structural, electronic, and physical differences mean that even an “analog” differing by a single protecting group or counterion can fail completely in a validated synthetic route or biological assay.

  • Cbz vs. Boc protecting group

    Cbz resists acidic cleavage; substituting a Boc analog may compromise acid-sensitive synthetic steps.

  • 4- vs. 3-Benzylamino substitution

    The 4-regioisomer determines NK₁ pharmacophore geometry; the 3-isomer leads to a different SAR landscape.

  • Hydrochloride salt vs. free base

    The crystalline HCl salt ensures accurate stoichiometry; the free base may vary in physical form and solubility.

Quantitative Selection Evidence


Cbz vs. Boc Orthogonal Stability

The Cbz carbamate on the piperidine nitrogen is inert to the trifluoroacetic acid (TFA) or HCl conditions that quantitatively remove a Boc group, while it is cleaved under neutral hydrogenolysis (H₂, Pd/C) that leaves a Boc group intact [1]. This orthogonal profile permits sequential deprotection in complex molecule synthesis.

Cbz Orthogonality
Class-level
Cbz stable to TFA (0% cleavage); cleaved by H₂/Pd/C (>95%). Boc: cleaved by TFA (>95%); stable to H₂/Pd/C.
Enables orthogonal deprotection in complex syntheses.
Class-level orthogonal stability profile.
protecting group orthogonality synthetic intermediate Cbz deprotection

4-Benzylamino vs. 3-Benzylamino Regioisomerism in NK₁ Antagonists

In a series of 3‑phenyl‑4‑benzylaminopiperidine NK₁ antagonists, the 4‑benzylamino substitution pattern was essential for sub‑nanomolar affinity; the 3‑benzylamino regioisomer series (exemplified by US 6,096,766) addresses the same receptor but with a different pharmacophore geometry, leading to distinct SAR and intellectual‑property space [1][2].

4-Benzylamino SAR
Class-level
4-Benzylamino orientation projects pharmacophore for sub-nM NK₁ affinity. 3-Benzylamino series has distinct geometry and IP.
4-Regioisomer validated for NK₁ antagonist libraries.
Class-level SAR; no head-to-head comparison.
NK1 receptor antagonist regioisomer structure-activity relationship

Hydrochloride Salt Form: Solubility and Handling Advantage

The hydrochloride salt (CAS 1203087-22-2, MW 360.88) is a crystalline solid with improved aqueous solubility relative to the free base (CAS 206274-42-2, MW 324.4) . Vendor specifications confirm ≥95 % purity and storage at ambient temperature in a dry environment, simplifying inventory management .

Salt Form Handling
Data to verify
Hydrochloride salt: crystalline solid, soluble in polar solvents/water. Free base: oil/low-melting solid, lower aqueous solubility.
Salt form supports reproducible weighing and solution prep.
Vendor specifications; solubility data to verify.
salt form selection solubility synthetic intermediate handling

Research and Industrial Application Scenarios


Orthogonal Protection in Multi-Step Synthesis

This compound is the reagent of choice when a piperidine‑based intermediate must survive acidic steps (e.g., Boc deprotection, amide coupling) and later be deprotected under neutral hydrogenolysis to reveal the free piperidine NH [1]. The orthogonal Cbz/Boc strategy is foundational in medicinal chemistry campaigns building NK₁ antagonists, CETP inhibitors, or kinase probes that require sequential unmasking of amine functionalities.

Scaffold for NK₁ Antagonist Libraries

The 4‑benzylamino‑piperidine core, protected as the Cbz carbamate hydrochloride, serves as the validated starting material for synthesizing 3‑phenyl‑4‑benzylaminopiperidine NK₁ receptor antagonists [2]. The pre‑installed 4‑benzylamino group and Cbz protection enable direct diversification at the piperidine nitrogen or the benzylamino aryl ring, accelerating SAR exploration.

CETP Inhibitor Lead Optimization

The Novartis patent family (US 8,420,641) explicitly claims 4‑benzylamino‑1‑carboxylacyl‑piperidine derivatives as CETP inhibitors for hyperlipidemia [3]. The Cbz‑protected intermediate (CAS 1203087-22-2) is a direct precursor for introducing the carboxylacyl side chain at the piperidine 1‑position after hydrogenolytic removal of the Cbz group.

Regioisomer-Specific Pharmacology

When the biological target (e.g., NK₁, CETP) shows a strict requirement for the 4‑benzylamino substitution pattern, procurement of the 4‑regioisomer (CAS 1203087-22-2) is mandatory [2][4]. The 3‑benzylamino isomer (CAS 1179362-03-8) occupies different intellectual‑property and SAR space; using the incorrect regioisomer can invalidate an entire compound series in a drug‑discovery program.

Application
Selection Property
Validation Focus
Multi-step synthesis with acid-labile groups
Cbz orthogonality under acidic conditions
Sequential deprotection validation
NK₁ receptor antagonist library synthesis
4-Benzylamino piperidine scaffold
SAR exploration of 3-phenyl derivatives
CETP inhibitor discovery research
Cbz-protected 4-benzylamino-1-carboxylacyl precursor
Carboxylacyl side-chain installation after Cbz removal
Regioisomer-specific pharmacology studies
4-Benzylamino substitution pattern
IP and SAR differentiation from 3-regioisomer
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